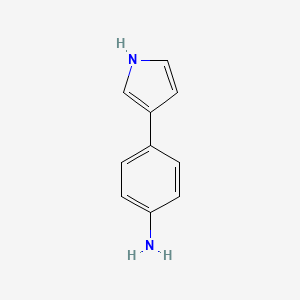
4-(1H-吡咯-3-基)苯胺
描述
4-(1H-pyrrol-3-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and aniline, making it a versatile molecule in various chemical reactions and applications .
科学研究应用
4-(1H-pyrrol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
Target of Action
The primary targets of 4-(1H-pyrrol-3-yl)aniline are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression . They are activated by the formation of periodic complexes with cyclins, proteins that are present at specific stages of the cell cycle .
Mode of Action
4-(1H-pyrrol-3-yl)aniline interacts with its targets, the CDKs, by inhibiting their activity . This compound has been found to be a potent inhibitor of CDK2 and CDK4 . The inhibition of these kinases leads to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDKs by 4-(1H-pyrrol-3-yl)aniline affects the cell cycle progression . CDK4 and CDK6, coupled with their respective cyclin D partners, are responsible for progression through G1, whereas CDK2 in combination with cyclin E is required for normal progress from G1 into S-phase, where DNA replication takes place . The inhibition of these kinases can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
The result of the action of 4-(1H-pyrrol-3-yl)aniline is the inhibition of cell proliferation . By inhibiting CDK2 and CDK4, this compound exhibits anti-proliferative activity against human tumor cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-3-yl)aniline typically involves the reaction of 4-bromoaniline with pyrrole under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the pyrrole and aniline rings .
Industrial Production Methods: Industrial production of 4-(1H-pyrrol-3-yl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 4-(1H-pyrrol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
相似化合物的比较
- 4-(1H-pyrrol-1-yl)aniline
- 4-(1H-pyrrol-2-yl)aniline
- 4-(1H-pyrrol-4-yl)aniline
Comparison: 4-(1H-pyrrol-3-yl)aniline is unique due to the position of the pyrrole ring attachment, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a distinct compound in various applications .
属性
IUPAC Name |
4-(1H-pyrrol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQSNPRAYLAVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


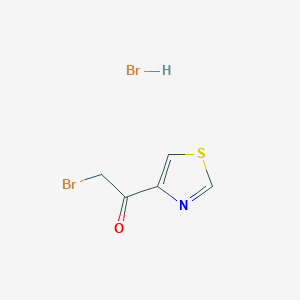
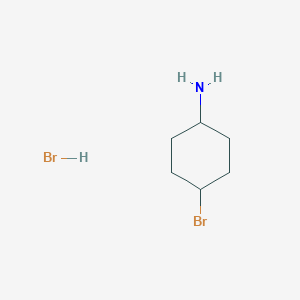
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
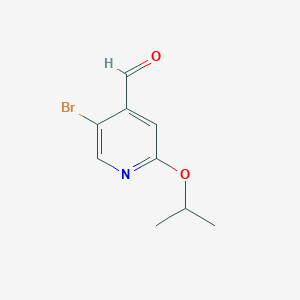
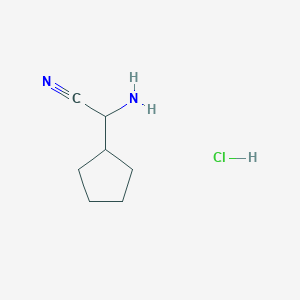
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
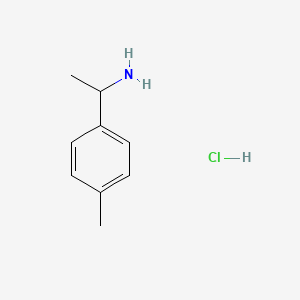
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)
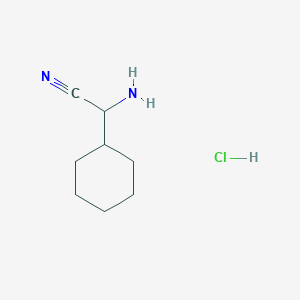
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
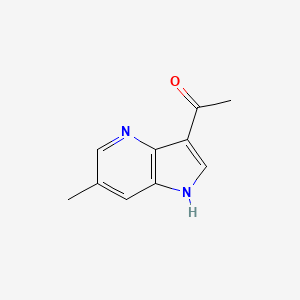
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)


